Mechanism-Based vs. Competitive Inhibition: Thioether Sulfur Switches PHM Inactivation Mode Relative to the Oxygen Analog
In direct comparative kinetic studies, trans-styrylthioacetic acid exhibits time-dependent (mechanism-based) inhibition of PHM from horse serum, whereas trans-styrylacetic acid displays mixed behavior: competitive reversible inhibition in brain PHM (Ki = 0.6 μM soluble, 1.0 μM membrane-associated) but mechanism-based inactivation in serum/heart atrium PHM with kinact/KI ≈ 100 M⁻¹s⁻¹ [1]. The sulfur atom in the thioether linkage thus alters the inhibition mechanism in a tissue-dependent manner, providing a chemically distinct pharmacological tool.
| Evidence Dimension | PHM inhibition mechanism and potency (horse/rat/human serum) |
|---|---|
| Target Compound Data | trans-Styrylthioacetic acid: time-dependent (mechanism-based) inhibition; less active than oxygen analog [1] |
| Comparator Or Baseline | trans-Styrylacetic acid: kinact/KI ≈ 100 M⁻¹s⁻¹ (serum/heart atrium); Ki = 0.6 μM (soluble brain PHM), 1.0 μM (membrane brain PHM) [1] |
| Quantified Difference | Oxygen analog more active than thioether derivative; thioether lacks brain PHM competitive inhibition at tested concentrations |
| Conditions | PHM isolated from rat, horse, and human blood serum; soluble and membrane-associated enzyme from rat brain and heart atrium; 15-min pre-incubation [1] |
Why This Matters
The sulfur-mediated switch in inhibition mechanism means the thioether compound cannot be replaced by the more potent oxygen analog when time-dependent inactivation kinetics are the experimental endpoint of interest.
- [1] Bolkenius, F.N.; Ganzhorn, A.J.; Chanal, M.-C.; Danzin, C. Selective mechanism-based inactivation of peptidylglycine α-hydroxylating monooxygenase in serum and heart atrium vs. brain. Biochem. Pharmacol. 1997, 53(11), 1695-1702. DOI: 10.1016/S0006-2952(97)00051-8. View Source
